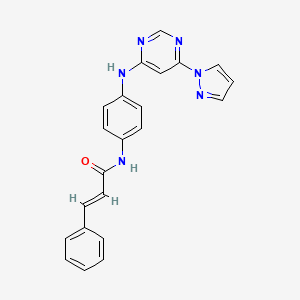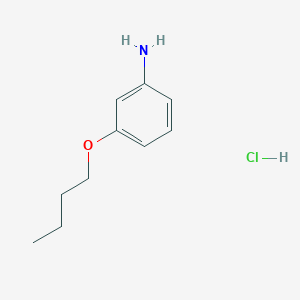
3-Butoxyaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxyaniline hydrochloride is a chemical compound with the formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of a compound like 3-Butoxyaniline hydrochloride can be analyzed using various methods, including thermodynamics, statistical mechanics, and quantum mechanics . These methods allow scientists to calculate the structures and properties of chemical systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Butoxyaniline hydrochloride can be analyzed using various methods. These properties include color, density, hardness, melting and boiling points, and the ability of the substance to undergo specific chemical changes . The control of physicochemical properties is directly related to the notion of “compound quality” and can provide a framework to help mitigate later failure .
Wissenschaftliche Forschungsanwendungen
Magnetic Nanoparticle-Based Drug Delivery
The use of magnetic nanoparticles (MNPs) prepared with polymers like poly[aniline-co-N-(1-one-butyric acid) aniline] coated on Fe(3)O(4) cores enhances the therapeutic capacity and thermal stability of drugs like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a brain tumor treatment compound. These nanoparticles exhibit superparamagnetic properties and can be concentrated at targeted sites in vitro and in vivo using external magnets, potentially reducing chemotherapy side effects (Hua et al., 2011).
Dye Decolorization in Environmental Applications
3-Hydroxyanthranilic acid, a fungal metabolite, is used as a redox mediator in Fenton oxidative processes (Fe2+/H2O2, Fe3+/H2O2) for dye degradation. This process enhances the generation of reactive oxygen species, improving the efficiency of dye decolorization. The addition of 3-Hydroxyanthranilic acid also reduces the apparent activation energy in these reactions, making it a pro-oxidant in environmental cleanup applications (Santana et al., 2019).
Photochromic Properties in Nontoxic Solvents
3-Deoxyanthocyanidin pigments, like luteolinidin, exhibit photochromic properties in weakly acidic water and organic solvents. They can be used in foods, cosmetics, and household goods, repeatedly inducing coloration through ultraviolet irradiation and decoloration under light-shielded conditions. This property is valuable for applications requiring reversible color changes (Yagishita et al., 2016).
Conductivity of Polyaniline
Polyaniline, synthesized by oxidizing aniline hydrochloride with ammonium peroxydisulfate, demonstrates high electrical conductivity. This conductivity is influenced by factors like reaction temperature and acidity of the polymerization medium. Polyaniline's properties make it useful in applications where defined electrical properties are crucial (Stejskal & Gilbert, 2002).
Crystal Engineering of Pharmaceuticals
Crystal engineering strategies involving amine hydrochlorides can lead to the formation of cocrystals with altered physical properties compared to the original pharmaceutical compounds. For instance, cocrystals containing fluoxetine hydrochloride demonstrate different dissolution rates, which is significant for drug delivery and formulation (Childs et al., 2004).
Aniline Degradation by Bacteria
Delftia sp. AN3, a bacterium capable of using aniline or acetanilide as sole carbon, nitrogen, and energy sources, plays an important role in wastewater treatment. It can degrade aniline, a chemical used in various industrial applications, thus contributing to environmental cleanup efforts (Liu et al., 2002).
Safety and Hazards
3-Butoxyaniline hydrochloride is associated with certain safety hazards. It has been classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-butoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQFMILTYTWOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)
amine dihydrochloride](/img/structure/B2360440.png)

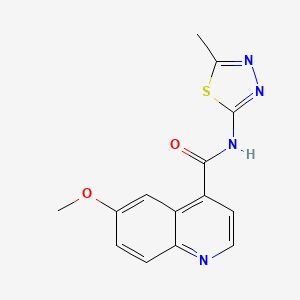

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)
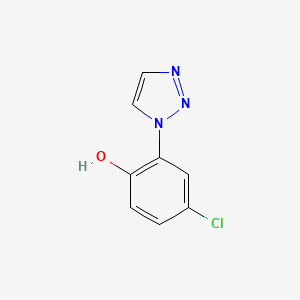
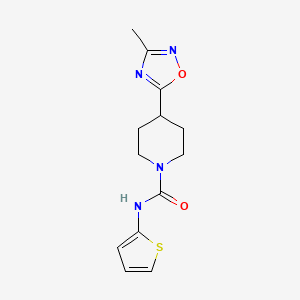
![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)
![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

